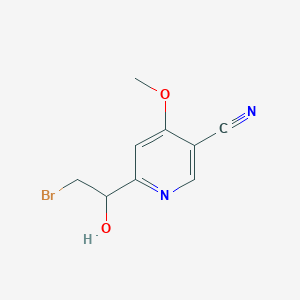
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is an organic compound that features a pyridine ring substituted with a bromo-hydroxyethyl group, a methoxy group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile typically involves multiple steps, starting from readily available precursorsThe methoxy group can be introduced via methylation, and the carbonitrile group is typically added through a cyanation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions .
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The bromo-hydroxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carbonitrile groups can modulate the compound’s electronic properties. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenylethanol: Similar in having a bromo-hydroxyethyl group but differs in the aromatic ring structure.
2,4-Dibromo-6-(2-bromo-1-hydroxyethyl)phenol: Contains multiple bromine atoms and a phenol group, making it more reactive.
Bromophenols: A class of compounds with bromine and hydroxyl groups attached to a benzene ring.
Uniqueness
6-(2-bromo-1-hydroxyethyl)-4-methoxynicotinonitrile is unique due to its combination of functional groups on a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C9H9BrN2O2 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
6-(2-bromo-1-hydroxyethyl)-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-9-2-7(8(13)3-10)12-5-6(9)4-11/h2,5,8,13H,3H2,1H3 |
Clave InChI |
UVKSKLHOFGQRNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1C#N)C(CBr)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













